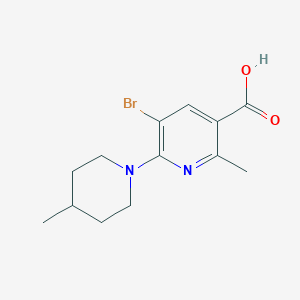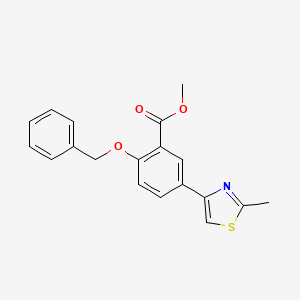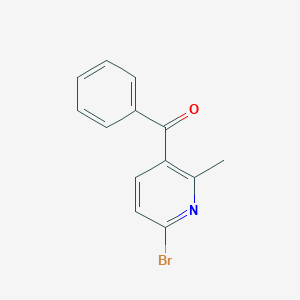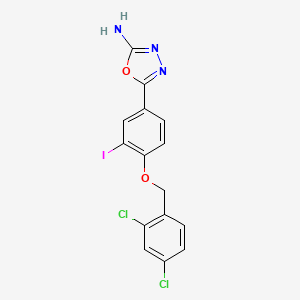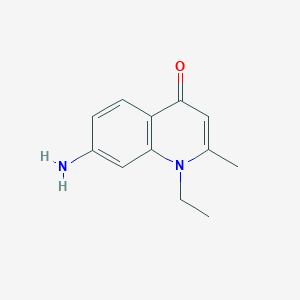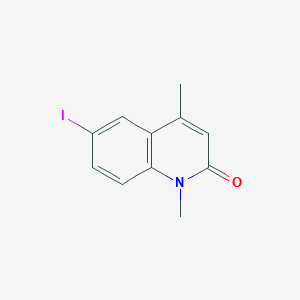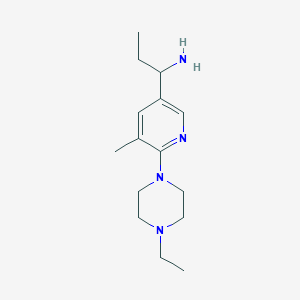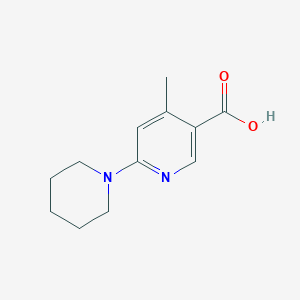
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C11H20N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of cyclohexylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino groups may produce primary or secondary amines.
科学的研究の応用
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Its derivatives may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as thermal stability and resistance to degradation.
類似化合物との比較
Similar Compounds
2-(4,5-Diamino-1H-pyrazol-1-yl)ethanol: A similar compound with a different substituent on the pyrazole ring.
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate: Another related compound with a sulfate group.
Uniqueness
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This structural feature may enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
2-(4,5-diamino-3-cyclohexylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C11H20N4O/c12-9-10(8-4-2-1-3-5-8)14-15(6-7-16)11(9)13/h8,16H,1-7,12-13H2 |
InChIキー |
UMIODESXFBBPNR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NN(C(=C2N)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)

